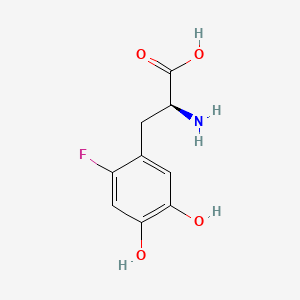

2-氟-5-羟基-L-酪氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-5-hydroxy-L-tyrosine is a fluorophenol and a non-proteinogenic L-alpha-amino acid . It is functionally related to L-dopa . This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Synthesis Analysis

The synthesis of 2-Fluoro-5-hydroxy-L-tyrosine involves enzymatic methods. The direct formation of the C-F bond by fluorinase is the most effective and promising method . A study has shown that 5´-FDA and 5´-fluorodeoxy-2-ethynyladenosine (5´-FDEA) were synthesized efficiently from 0.2 mM 5´-ClDA/5´-chlorodeoxy-2-ethynyladenosine (5´-ClDEA), 0.1 mM l-SeMet, and 80 mM NaF .Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-hydroxy-L-tyrosine is C9H10FNO4. It is a member of catechols . The structure of this compound includes a 2-fluoro-4,5-dihydroxyphenyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-hydroxy-L-tyrosine include a molecular weight of 215.18 g/mol. It is a solid substance . The compound’s melting point is 200-203°C, and its boiling point is predicted to be 465.3±45.0 °C . The density is predicted to be 1.553±0.06 g/cm3 .科学研究应用

蛋白质代谢成像

2-[18F]氟代-L-酪氨酸是一种氟标记的氨基酸,在使用正电子发射断层扫描 (PET) 对体内蛋白质代谢进行成像方面显示出前景。其放射合成的前体已经合成,从而生产出具有高异构和对映体纯度的 2-[18F]氟代-L-酪氨酸,为在各种生物和医学背景下研究蛋白质合成和代谢提供了潜力 (Hess 等人,2002)。

多巴胺能功能分析

4-[18F]氟代-L-间酪氨酸 (FMT) 已被用作研究突触前多巴胺能功能的生化探针。它在脑中的选择性脱羧,特别是在纹状体中,以及特定代谢物的形成,使其成为医学研究中无创评估中枢多巴胺能机制的有用工具 (Melega 等人,1989)。

医学和环境领域的生物催化

LmbB2 是一种类过氧化物酶,可以氧化 L-酪氨酸类似物,包括 3-氟-L-酪氨酸。这种酶介导导致氧化 C-H 键断裂的催化反应,生成 3-氟-5-羟基-L-酪氨酸。这一发现揭示了在医学和环境应用中涉及 C-H/C-X 键断裂的生物催化的巨大潜力 (Wang 等人,2019)。

RNA 稳定性提高

来自海洋氰噬菌体 Syn5 的 RNA 聚合酶在转录延伸过程中对 2'-氟 dNMP 的掺入几乎没有区分。这一发现对于 RNA 研究和应用至关重要,因为在 RNA 中用 2'-氟取代 2'-羟基部分会大大提高 RNA 稳定性,这是 RNA 相关研究和应用中的一个主要问题 (Zhu 等人,2015)。

肿瘤成像和分析

L-(2-18F)氟代酪氨酸 (F-Tyr) 已在各种脑肿瘤中使用 PET 进行了研究。它显示出在肿瘤中积累增加,与正常组织相比,进入肿瘤的转运率更高。F-Tyr 摄取与血脑屏障破坏无关,与肿瘤分级有关,使其对脑肿瘤的诊断和分类具有价值 (Wienhard 等人,1991)。

未来方向

Fluorinated compounds like 2-Fluoro-5-hydroxy-L-tyrosine are attracting more attention from biologists and chemists due to their potential applications in molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is ongoing, and future development trends of fluorinated compounds are being outlined .

属性

| 75290-51-6 | |

分子式 |

C9H10FNO4 |

分子量 |

214.18 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-(2-(18F)fluoranyl-4,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1/i10-1 |

InChI 键 |

PAXWQORCRCBOCU-RPDRGXCHSA-N |

手性 SMILES |

C1=C(C(=CC(=C1O)O)[18F])C[C@@H](C(=O)O)N |

SMILES |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N |

规范 SMILES |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N |

| 75290-51-6 | |

同义词 |

(18)F-dopa 18F-FDOPA 2-fluoro-5-hydroxytyrosine 3,4-dihydroxy-6-fluorophenylalanine 3-(2-fluoro-(18)F-4,5-dihydroxyphenyl)-L-alanine 6-(18F)fluoro-L-3,4-dihydroxyphenylalanine 6-(18F)fluoro-L-DOPA 6-fluoro-DOPA 6-fluorodopa fluorodopa fluorodopa F 18 fluorodopa F 18, (18)F-labeled cpd fluorodopa F-18 |

产品来源 |

United States |

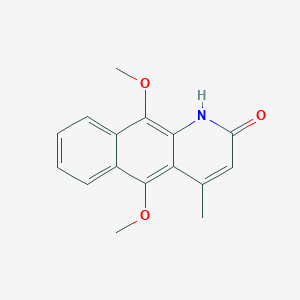

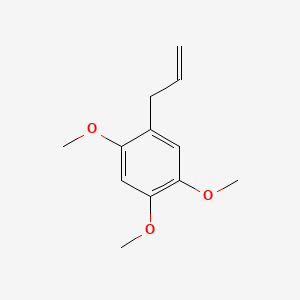

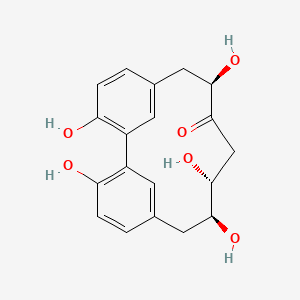

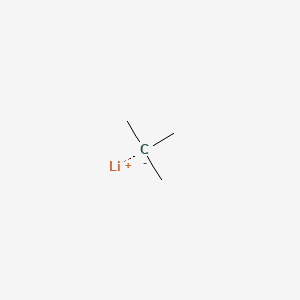

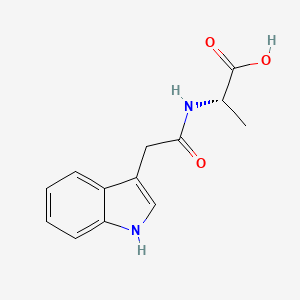

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)

![3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1211824.png)